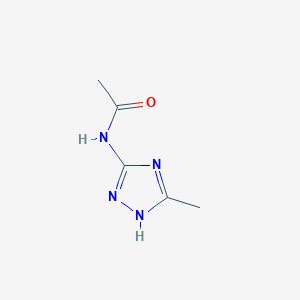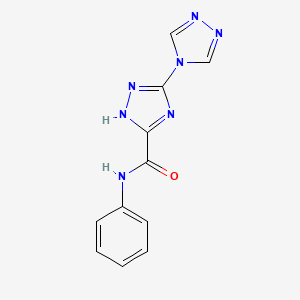![molecular formula C24H28N4O6 B15003018 N,N'-{piperazine-1,4-diylbis[(2-oxoethane-2,1-diyl)oxy-2,1-phenylene]}diacetamide](/img/structure/B15003018.png)
N,N'-{piperazine-1,4-diylbis[(2-oxoethane-2,1-diyl)oxy-2,1-phenylene]}diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-{4-[2-(2-ACETAMIDOPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-OXOETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a piperazine ring, an acetamidophenoxy group, and an oxoethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-{4-[2-(2-ACETAMIDOPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-OXOETHOXY)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Acetamidophenoxy Intermediate: This step involves the reaction of 2-acetamidophenol with an appropriate acylating agent to form 2-(2-acetamidophenoxy)acetyl chloride.
Piperazine Derivative Formation: The acetamidophenoxy intermediate is then reacted with piperazine to form 4-[2-(2-acetamidophenoxy)acetyl]piperazine.
Final Coupling Reaction: The piperazine derivative is coupled with 2-(2-oxoethoxy)phenylacetyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl groups.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced products may feature hydroxyl groups replacing oxo groups.
Substitution: Substituted products will have various functional groups attached to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-{4-[2-(2-ACETAMIDOPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-OXOETHOXY)PHENYL]ACETAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Medicine
In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a potential lead compound for anticancer drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of N-[2-(2-{4-[2-(2-ACETAMIDOPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-OXOETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, preventing bacterial replication . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar piperazine ring structure.
Quinazoline Derivatives: Compounds with a quinazoline nucleus, known for their anticancer properties.
Uniqueness
N-[2-(2-{4-[2-(2-ACETAMIDOPHENOXY)ACETYL]PIPERAZIN-1-YL}-2-OXOETHOXY)PHENYL]ACETAMIDE is unique due to its combination of a piperazine ring, acetamidophenoxy group, and oxoethoxy linkage. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H28N4O6 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[2-[2-[4-[2-(2-acetamidophenoxy)acetyl]piperazin-1-yl]-2-oxoethoxy]phenyl]acetamide |
InChI |
InChI=1S/C24H28N4O6/c1-17(29)25-19-7-3-5-9-21(19)33-15-23(31)27-11-13-28(14-12-27)24(32)16-34-22-10-6-4-8-20(22)26-18(2)30/h3-10H,11-16H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
DISQWNXZIXTIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15002943.png)
![1-({5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-4-methylpiperazine](/img/structure/B15002945.png)
![4-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B15002953.png)
![2,2-dimethyl-6-(3-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene](/img/structure/B15002959.png)
![2-fluoro-N-{7-[(3-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B15002963.png)

![Ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B15002970.png)
![4-amino-8-(2,5-dimethylthiophen-3-yl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B15002971.png)
![tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B15002978.png)
![ethyl 4-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15002993.png)
![N-[3-(1H-benzimidazol-1-yl)propyl]-5-nitropyridin-2-amine](/img/structure/B15002994.png)
![2-bromo-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}benzamide](/img/structure/B15002995.png)
![(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15002997.png)

